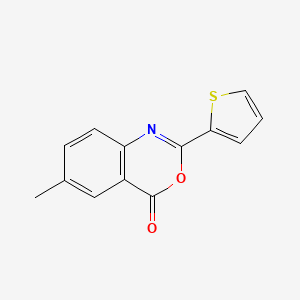

6-methyl-2-(2-thienyl)-4H-3,1-benzoxazin-4-one

Vue d'ensemble

Description

6-methyl-2-(2-thienyl)-4H-3,1-benzoxazin-4-one, also known as MTB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MTB is a heterocyclic compound that contains a benzoxazine ring and a thiophene ring. It has been studied extensively for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Research has explored the synthesis of new fused and spiro 1,4-benzoxazine derivatives, highlighting the versatility of benzoxazinone frameworks in producing compounds with potentially varied applications (Moustafa, 2005).

- The crystal structure analysis of benzoxazinone compounds has provided insights into the influence of substituents on the electronic and spatial configuration, which is crucial for understanding their reactivity and potential interaction with biological targets (Kovalevsky & Ponomarev, 2000).

Reactivity and Applications

- Benzoxazinone derivatives have been synthesized and characterized, demonstrating their potential for further modification and exploration in various fields of chemistry and biology (Nefisath et al., 2018).

- The synthesis of benzoxazinyl pyrazolone arylidenes has shown moderate to good antimicrobial and antioxidant activities, indicating their potential as leads for developing new therapeutic agents (Sonia et al., 2013).

Biological Activity and Ecological Role

- Studies have revealed that benzoxazinone derivatives can act as progesterone receptor antagonists, suggesting their potential use in medical applications related to hormone regulation (Kern et al., 2007).

- The ecological role and bioactivity of 1,4-benzoxazinones have been extensively researched, highlighting their significance in plant defense mechanisms and their potential as natural herbicide models (Macias et al., 2009).

Enzymatic Inhibition

- Certain benzoxazinone derivatives have been investigated for their inhibitory activity against cholesterol esterase and acetylcholinesterase, showing promise for the development of treatments for diseases related to these enzymes (Pietsch & Gütschow, 2005).

Propriétés

IUPAC Name |

6-methyl-2-thiophen-2-yl-3,1-benzoxazin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO2S/c1-8-4-5-10-9(7-8)13(15)16-12(14-10)11-3-2-6-17-11/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXCBAGCPTOYYJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(OC2=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(2-Fluorophenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2636791.png)

![3,4,5-trimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2636793.png)

![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-mesitylacetamide](/img/structure/B2636795.png)

![2-Cyclobutyl[1,2,4]triazolo[1,5-a]pyridin-8-amine](/img/structure/B2636796.png)

![2-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-4-pyrrolidin-1-ylpyrimidine](/img/structure/B2636797.png)

![N-(3,4-difluorophenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2636798.png)

![(2Z)-2-[(5-fluoro-2-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2636799.png)